(3-Aminophenyl)(morpholino)methanone

Description

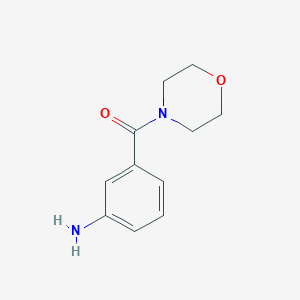

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFVEVKGZGRRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424485 | |

| Record name | (3-Aminophenyl)(morpholino)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104775-65-7 | |

| Record name | (3-Aminophenyl)(morpholino)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholine-4-carbonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Aminophenyl)(morpholino)methanone synthesis protocol

An In-depth Technical Guide on the Synthesis of (3-Aminophenyl)(morpholino)methanone

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the preparation of various active pharmaceutical ingredients. The primary synthetic route detailed herein involves a four-step process commencing from benzotrichloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Pathway Overview

The synthesis of this compound from benzotrichloride is a well-established four-step process.[1][2] The sequence involves:

-

Nitration and Hydrolysis: Benzotrichloride is first nitrated to introduce a nitro group at the meta position, followed by hydrolysis of the trichloromethyl group to a carboxylic acid, yielding 3-nitrobenzoic acid.[1][2]

-

Acyl Chloride Formation: The resulting 3-nitrobenzoic acid is then converted to its corresponding acyl chloride, 3-nitrobenzoyl chloride, using a chlorinating agent such as thionyl chloride.[1][2]

-

Amidation: 3-Nitrobenzoyl chloride is subsequently reacted with morpholine to form the amide, (3-nitrophenyl)(morpholino)methanone.[1][2]

-

Reduction: Finally, the nitro group of (3-nitrophenyl)(morpholino)methanone is reduced to an amine to yield the target compound, this compound.[1][2]

Data Presentation

The following tables summarize the quantitative data associated with each step of the synthesis.

Table 1: Reaction Conditions and Yields for the Synthesis of 3-Nitrobenzoic Acid

| Starting Material | Reagents | Temperature | Reaction Time | Yield |

| Benzotrichloride | 90% Nitric Acid, Sulfuric Acid | 5-10°C | Not Specified | 90-95% (selectivity for meta-isomer)[1] |

Table 2: Reaction Conditions and Yields for the Synthesis of 3-Nitrobenzoyl Chloride

| Starting Material | Reagent | Temperature | Reaction Time | Yield |

| 3-Nitrobenzoic Acid | Thionyl Chloride | Reflux (Steam Bath) | 3 hours | 80%[1] |

Table 3: Reaction Conditions and Yields for the Synthesis of (3-nitrophenyl)(morpholino)methanone

| Starting Material | Reagents | Temperature | Reaction Time | Yield |

| 3-Nitrobenzoyl Chloride | Morpholine, Triethylamine | Ambient | 1 hour | 80%[1] |

Table 4: Reaction Conditions and Yields for the Synthesis of this compound

| Starting Material | Reagents | Temperature | Reaction Time | Yield |

| (3-nitrophenyl)(morpholino)methanone | Iron Powder, Hydrochloric Acid | 55-65°C | 1-3 hours | 70%[1] |

Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzoic Acid from Benzotrichloride

Materials:

-

Benzotrichloride

-

Nitric Acid (90%)

-

Sulfuric Acid (concentrated)

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling bath, add benzotrichloride.

-

Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to 90% nitric acid while cooling in an ice bath.

-

Slowly add the nitrating mixture to the benzotrichloride while maintaining the temperature between 5-10°C.

-

After the addition is complete, continue stirring for a specified time to ensure the completion of both nitration and hydrolysis of the trichloromethyl group.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 3-nitrobenzoic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

Purification can be achieved by column chromatography.[1]

Step 2: Synthesis of 3-Nitrobenzoyl Chloride from 3-Nitrobenzoic Acid

Materials:

-

3-Nitrobenzoic Acid

-

Thionyl Chloride

-

Round-bottom flask with reflux condenser

Procedure:

-

Place 3-nitrobenzoic acid in a round-bottom flask.

-

Add an excess of thionyl chloride.

-

Fit the flask with a reflux condenser and heat the mixture on a steam bath for 3 hours.[3]

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude 3-nitrobenzoyl chloride can be used in the next step without further purification. A yield of approximately 80% is expected.[1]

Step 3: Synthesis of (3-nitrophenyl)(morpholino)methanone

Materials:

-

3-Nitrobenzoyl Chloride

-

Morpholine

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

Procedure:

-

In a flask, dissolve morpholine and triethylamine in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-nitrobenzoyl chloride in dichloromethane to the cooled morpholine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[4]

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude (3-nitrophenyl)(morpholino)methanone.

-

The product can be purified by column chromatography to achieve an 80% yield.[1]

Step 4: Synthesis of this compound

Materials:

-

(3-nitrophenyl)(morpholino)methanone

-

Iron powder

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium hydroxide solution (10%)

-

Dichloromethane

Procedure:

-

In a round-bottom flask, suspend (3-nitrophenyl)(morpholino)methanone in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture and then add concentrated hydrochloric acid dropwise.

-

After the addition, maintain the reaction at 55-65°C for 1-3 hours.[5]

-

Upon completion of the reaction, cool the mixture and filter through a bed of celite to remove the iron residues.

-

Basify the filtrate with a 10% sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound with a 70% yield.[1]

Visualizations

Synthesis Pathway

Caption: Overall synthetic route for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of (3-Aminophenyl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (3-Aminophenyl)(morpholino)methanone, a molecule of interest in medicinal chemistry and drug discovery. Due to its structural motifs—an aminophenyl group and a morpholine ring—this compound serves as a versatile scaffold. This document collates available experimental data and computational predictions for its key physicochemical parameters. Detailed experimental protocols for the determination of these properties are provided to facilitate further research and validation. Additionally, potential biological relevance is explored through the visualization of a key signaling pathway that may be modulated by structurally related molecules.

Chemical Identity and Structure

This compound, identified by the CAS number 104775-65-7 , is an organic compound featuring a central carbonyl group linking a 3-aminophenyl ring to a morpholine moiety.

| Identifier | Value |

| IUPAC Name | (3-aminophenyl)(morpholin-4-yl)methanone |

| CAS Number | 104775-65-7[1][2][3][4] |

| Molecular Formula | C₁₁H₁₄N₂O₂[1][2][3][4] |

| SMILES | C1COCCN1C(=O)C2=CC(=CC=C2)N |

| InChI | InChI=1S/C11H14N2O2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7,12H2 |

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and require experimental verification.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 206.24 g/mol | [1][2][3] |

| Melting Point | 139-141 °C | [5] |

| Boiling Point | 275-278 °C (Predicted for an intermediate) | [5] |

| Density | 1.228 g/cm³ (Conditions not specified) | [2] |

| Appearance | Not Available | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3-AA | 0.3 | [1] |

| Topological Polar Surface Area | 55.6 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | |

| pKa (most basic) | 4.5 (Estimated) | |

| pKa (most acidic) | 16.5 (Estimated) |

Experimental Protocols

To facilitate further experimental characterization of this compound, detailed protocols for the determination of key physicochemical properties are provided below.

Determination of Melting Point

Objective: To determine the melting point range of solid this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

-

Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point (around 120°C).

-

Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Apparatus:

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Scintillation vials or test tubes

Procedure (Quantitative Shake-Flask Method):

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, octanol) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to separate the undissolved solid from the solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Analyze the standard solutions and the supernatant from the saturated solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Determine the concentration of the compound in the supernatant by comparing its analytical response to the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the amino group in this compound.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure (Potentiometric Titration):

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if solubility in water is low.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, precise increments of the acid from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which can be determined from the graph.

Determination of Octanol-Water Partition Coefficient (LogP)

Objective: To experimentally determine the LogP value of this compound.

Apparatus:

-

Separatory funnel or sealed vials

-

Vortex mixer or shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure (Shake-Flask Method):

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of this stock solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.

-

Seal the container and shake it vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully sample a known volume from both the aqueous and the octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the logarithm (base 10) of the partition coefficient.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in publicly available literature, its structural components are present in many biologically active compounds. The morpholine moiety is a common feature in molecules targeting various signaling pathways. For instance, derivatives of morpholino-pyrimidines have been investigated as inhibitors of the PI3K (Phosphoinositide 3-kinase) signaling pathway, which is crucial in cell growth, proliferation, and survival, and is often dysregulated in cancer.

Below is a generalized diagram of the PI3K/Akt signaling pathway, which could be a potential area of investigation for this compound and its derivatives.

Disclaimer: The following diagram represents a potential signaling pathway that could be modulated by structurally related compounds. It is for illustrative purposes and does not imply experimentally verified activity for this compound.

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Synthesis Workflow

This compound can be synthesized through a multi-step process, often starting from benzotrichloride. A general workflow is outlined below.

References

An In-depth Technical Guide to (3-Aminophenyl)(morpholino)methanone (CAS Number: 104775-65-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminophenyl)(morpholino)methanone, with the CAS number 104775-65-7, is a chemical compound that holds significant interest as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular structure incorporates two pharmacologically important moieties: a 3-aminophenyl group and a morpholine ring. The morpholine heterocycle is recognized as a "privileged" scaffold in medicinal chemistry, frequently found in a wide array of approved drugs and bioactive molecules, where it can enhance properties such as aqueous solubility and metabolic stability. The aminophenyl group serves as a versatile synthetic handle for further chemical modifications.

While extensive biological data for this compound itself is not widely available in public literature, its structural components suggest potential for a range of biological activities. Derivatives of similar aminophenyl and morpholino-containing compounds have been explored for their utility in targeting the central nervous system (CNS), with potential applications in the development of treatments for depression, anxiety, and other psychiatric conditions. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, a detailed synthesis protocol, and an exploration of its potential biological activities based on the established pharmacology of structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 104775-65-7 |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-(Morpholine-4-carbonyl)aniline |

| Melting Point | 139-141 °C |

| Appearance | Not available (likely a solid at room temperature) |

| Storage Temperature | 2-8°C |

| SMILES | C1COCCN1C(=O)C2=CC(=CC=C2)N |

| InChI Key | RFFVEVKGZGRRCP-UHFFFAOYSA-N |

Synthesis

A four-step synthesis for this compound starting from benzotrichloride has been reported.[1] This process involves nitration, chlorination, amidation with morpholine, and subsequent reduction of the nitro group.

Experimental Protocol for Synthesis

Step 1: Nitration of Benzotrichloride to 3-Nitrobenzoic Acid

-

Benzotrichloride is subjected to nitration to yield 3-nitrobenzoic acid.

Step 2: Chlorination of 3-Nitrobenzoic Acid to 3-Nitrobenzoyl Chloride

-

3-Nitrobenzoic acid is treated with thionyl chloride to produce 3-nitrobenzoyl chloride.

Step 3: Amidation with Morpholine to form (3-Nitrophenyl)(morpholino)methanone

-

3-Nitrobenzoyl chloride is condensed with morpholine to form (3-nitrophenyl)(morpholino)methanone.

Step 4: Reduction to this compound

-

The nitro group of (3-nitrophenyl)(morpholino)methanone is reduced using iron and hydrochloric acid to yield the final product, this compound.[1]

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Structure Elucidation of (3-Aminophenyl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (3-Aminophenyl)(morpholino)methanone, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] This document details the analytical techniques, experimental protocols, and data interpretation necessary to confirm the identity and purity of this compound.

Compound Identity

-

Chemical Name: this compound

-

CAS Number: 104775-65-7[2]

-

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Melting Point | 139-141 °C | |

| Density | 1.228 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2][3] |

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.67 | s | 1H | -NH₂ |

| 8.960 | d | 1H | Aromatic C-H |

| 8.49 | dd | 1H | Aromatic C-H |

| 8.47 | dd | 1H | Aromatic C-H |

| 7.737 | dd | 1H | Aromatic C-H |

| 3.64 | t | 4H | Morpholine -CH₂-O- |

| 3.41 | t | 4H | Morpholine -CH₂-N- |

Data sourced from Reddy et al., Asian Journal of Chemistry.

Table 3: Interpreted ¹³C NMR Spectroscopic Data

(Note: Explicit ¹³C NMR data was not found in the initial search. The following are predicted chemical shifts based on the structure.)

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (Amide) |

| ~146 | Aromatic C-NH₂ |

| ~129 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~117 | Aromatic C-H |

| ~114 | Aromatic C-H |

| ~113 | Aromatic C-C=O |

| ~66 | Morpholine -CH₂-O- |

| ~43 | Morpholine -CH₂-N- |

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 4.

Table 4: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3086 | Medium | Aromatic C-H stretch |

| 1692 | Strong | C=O (Amide) stretch |

| 1616 | Medium | C=C Aromatic ring stretch |

| 1530 | Medium | C=C Aromatic ring stretch |

| 1478 | Medium | C=C Aromatic ring stretch |

Data sourced from Reddy et al., Asian Journal of Chemistry.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile and semi-volatile compounds.

Table 5: GC-MS Data

| Mass-to-charge ratio (m/z) | Interpretation |

| 206 | Molecular ion [M]⁺ |

| 120 | [M - C₄H₈NO]⁺ |

| 92 | [C₆H₆N]⁺ |

| 65 | [C₅H₅]⁺ |

| 42 | [C₂H₄N]⁺ |

| 28 | [CO]⁺ |

Data sourced from Reddy et al., Asian Journal of Chemistry.

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire several hundred to a few thousand scans to obtain a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and identify the multiplicities of the peaks.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp up to 240°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Visualizations

The following diagram illustrates the complementary nature of the different analytical techniques used in the structure elucidation process.

Caption: Interconnectivity of analytical techniques for structure elucidation.

The following diagram outlines the typical workflow for the structural analysis of a synthesized compound like this compound.

Caption: Workflow for the structural elucidation of a synthesized compound.

References

(3-Aminophenyl)(morpholino)methanone: A Technical Guide on a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-aminophenyl)(morpholino)methanone, a pivotal intermediate in the synthesis of targeted therapeutics. The document details its chemical properties, synthesis protocol, and its significant role in the production of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Furthermore, it elucidates the BTK signaling pathway, the therapeutic target of Ibrutinib, offering valuable context for researchers in oncology and immunology.

Compound Identification and Properties

This compound is an organic compound featuring a central phenyl ring substituted with an amino group and a morpholinomethanone moiety. Its chemical structure makes it a versatile building block in medicinal chemistry.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| CAS Number | 104775-65-7 | [1] |

| Appearance | White powder | [2] |

| Storage Temperature | 2-8°C | [2] |

| IUPAC Name | This compound | [1] |

Role as a Key Intermediate in Ibrutinib Synthesis

This compound is a crucial precursor in the synthesis of Ibrutinib (marketed as Imbruvica), a potent and irreversible inhibitor of Bruton's tyrosine kinase.[3] Ibrutinib is a targeted therapy approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[3] The primary role of this compound is to serve as a foundational scaffold for constructing a more complex intermediate, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which forms the core of the Ibrutinib molecule.[4][5]

Experimental Protocol: Synthesis of this compound

The following is a four-step synthesis protocol for this compound, starting from benzotrichloride, as described in the Asian Journal of Chemistry.[1][2]

3.1. Step 1: Nitration of Benzotrichloride to 3-Nitrobenzoic Acid

-

Methodology: Benzotrichloride is subjected to nitration using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The reaction selectively adds a nitro group at the meta position of the phenyl ring.

-

Outcome: Formation of 3-nitrobenzoic acid.

3.2. Step 2: Chlorination of 3-Nitrobenzoic Acid to 3-Nitrobenzoyl Chloride

-

Methodology: 3-Nitrobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the carboxylic acid group into an acyl chloride.

-

Outcome: Synthesis of 3-nitrobenzoyl chloride.

3.3. Step 3: Condensation with Morpholine

-

Methodology: 3-Nitrobenzoyl chloride is reacted with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride and displacing the chloride ion.

-

Outcome: Formation of (3-nitrophenyl)(morpholino)methanone.

3.4. Step 4: Reduction of the Nitro Group

-

Methodology: The nitro group of (3-nitrophenyl)(morpholino)methanone is reduced to an amino group. A common method for this transformation is the use of a metal catalyst, such as iron (Fe) powder, in the presence of an acid like hydrochloric acid (HCl).

-

Outcome: Production of the final product, this compound.

Mechanism of Action of Ibrutinib and the BTK Signaling Pathway

Ibrutinib functions by targeting and irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][6] This pathway is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][7]

The BTK Signaling Cascade:

-

BCR Activation: The pathway is initiated by the binding of an antigen to the B-cell receptor.

-

Upstream Kinase Activity: This binding leads to the activation of upstream tyrosine kinases, such as LYN and SYK.

-

BTK Phosphorylation: Activated SYK then phosphorylates and activates BTK.

-

Downstream Signaling: BTK, in turn, phosphorylates phospholipase C gamma 2 (PLCγ2).

-

Second Messenger Generation: Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

NF-κB Activation: These second messengers trigger a cascade that ultimately leads to the activation of the transcription factor NF-κB.

-

Cellular Response: NF-κB translocates to the nucleus and promotes the expression of genes involved in B-cell proliferation, survival, and differentiation.[8]

Ibrutinib's irreversible binding to a cysteine residue in the active site of BTK effectively blocks this entire cascade, leading to decreased B-cell proliferation and survival.[3]

References

- 1. imbruvicahcp.com [imbruvicahcp.com]

- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 3. Ibrutinib - Wikipedia [en.wikipedia.org]

- 4. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]

- 5. jianfengpharma.com [jianfengpharma.com]

- 6. targetedonc.com [targetedonc.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to (3-Aminophenyl)(morpholino)methanone: Synthesis, Properties, and Putative Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of (3-Aminophenyl)(morpholino)methanone, a molecule of interest in medicinal chemistry. While the definitive discovery and detailed biological profile of this specific compound remain to be fully elucidated in publicly accessible literature, this document consolidates the available synthetic knowledge and explores potential biological activities based on structurally related compounds. This guide includes detailed experimental protocols for its synthesis, tabulated quantitative data, and visualizations of the synthetic pathway to facilitate further research and application in drug discovery and development.

Introduction

This compound (CAS No. 104775-65-7) is an organic compound featuring a central phenyl ring substituted with an amino group and a morpholinomethanone moiety. The morpholine heterocycle is a well-recognized pharmacophore in drug discovery, often incorporated to improve the physicochemical and pharmacokinetic properties of drug candidates. While the specific biological activities of this compound are not extensively documented, its structural motifs suggest potential applications in various therapeutic areas. This guide aims to provide a detailed account of its synthesis and properties based on the available scientific literature.

History and Discovery

The initial synthesis and discovery of this compound are not well-documented in the readily available scientific literature. A notable and detailed synthesis was reported in 2016 by R. Reddy and I. V. Kasi Viswanath in the Asian Journal of Chemistry.[1] Their work outlines a multi-step synthesis starting from benzotrichloride, positioning the compound as a key intermediate for the preparation of active pharmaceutical ingredients.[1][2] Further historical details regarding its first synthesis or initial biological screening are not prominently available, suggesting it may be a relatively recent compound of interest or its earlier history is contained in less accessible sources.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 104775-65-7 | [3][4][5] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [3][4][5] |

| Molecular Weight | 206.24 g/mol | [3][4][5] |

| Melting Point | 139-141 °C | [2] |

| Appearance | Not specified in detail, likely a solid | |

| Storage Temperature | 2-8°C | [3] |

Synthesis

A four-step synthesis of this compound starting from benzotrichloride has been described.[1][2] The overall synthetic workflow is depicted in the following diagram.

References

The Diverse Biological Activities of Morpholine-Containing Compounds: A Technical Guide for Researchers

Introduction

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have made it a ubiquitous component in a wide array of biologically active compounds.[1] This technical guide provides an in-depth overview of the significant biological activities exhibited by morpholine-containing compounds, with a focus on their anticancer, antibacterial, antifungal, anti-inflammatory, antidepressant, antimalarial, and antitubercular properties. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival signaling pathways.[2][3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative morpholine-containing compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Assay | IC50 (µM) | Reference(s) |

| Quinazoline Derivatives | AK-3 | A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma) | MTT | 10.38 ± 0.27, 6.44 ± 0.29, 9.54 ± 0.15 | [2][4] |

| AK-10 | A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma) | MTT | 8.55 ± 0.67, 3.15 ± 0.23, 3.36 ± 0.29 | [2][4] | |

| Benzimidazole-Oxadiazole Derivatives | 5h | HT-29 (Colon) | MTT | 3.103 ± 0.979 | [3] |

| VEGFR-2 Inhibitors | Morpholine Derivative of Compound 67 | SNU-5, MKN-45, MKN-74, SGC-7901, BGC-823 (Gastric) | Not Specified | Not Specified (Potent Inhibition) | [5] |

| Compound 11 | A549, HepG-2, Caco-2, MDA | MTT | 10.61, 9.52, 12.45, 11.52 | [6] | |

| PI3K/mTOR Inhibitors | Morpholino Pyrimidine Derivatives (4a, 4b) | Not Specified | Kinase Assay | 120 (PI3Kα), 151 (PI3Kα) | [7] |

| Dimorpholinoquinazoline (7c) | MCF7 (Breast) | Not Specified | Inhibited phosphorylation at 250–500 nM | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][9][10]

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Many morpholine-containing anticancer agents function by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[7][8]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Antibacterial and Antifungal Activity

The morpholine scaffold is present in several antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected morpholine-containing compounds against various microorganisms. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Specific Compound | Microorganism(s) | Assay | MIC (µg/mL) | Reference(s) |

| Morpholine-Azole Derivatives | Compound 8 | E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis, C. albicans, S. cerevisiae | Broth Microdilution | 62.5 - 250 | [11] |

| Compound 12 | M. smegmatis | Broth Microdilution | 15.6 | [11] | |

| Morpholine Antifungals | Amorolfine | Aspergillus spp., Candida spp. | Broth Microdilution | Varies by species | [3] |

| Sila-analogue 24 | C. albicans, C. glabrata, C. tropicalis, C. neoformans, A. niger | Broth Microdilution | 0.12 - 4 |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent)

-

Standard antimicrobial agent (positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[11]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Morpholine antifungals, such as amorolfine, exert their effect by inhibiting enzymes involved in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][2][12][13]

Caption: Inhibition of ergosterol biosynthesis by amorolfine.

Other Significant Biological Activities

Beyond their antimicrobial and anticancer properties, morpholine-containing compounds have been investigated for a variety of other therapeutic applications.

Quantitative Data: Diverse Biological Activities

| Activity | Compound Class/Name | Target/Assay | Quantitative Data | Reference(s) |

| Anti-inflammatory | Indole derivatives | CB2 Receptor Agonism | Compound 2: EC50 = 18.9 ± 4.5 nM | [14][15] |

| Antidepressant | Reboxetine | Norepinephrine Reuptake Inhibition | High affinity for NA transporter | [16] |

| Antimalarial | Quinoline-triazine hybrids | P. falciparum | Enhanced antiplasmodial activity | [17] |

| Morpholine analogs | P. falciparum 3D7 | Analog 6k: IC50 = 5.059 ± 0.2036 μM | [18] | |

| Antitubercular | Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones | M. tuberculosis H37Rv | Compounds P1-6: MIC = 1.6 µg/mL | [19] |

| Quinoline derivatives | M. tuberculosis H37Rv | Compounds 6d & 7d: MIC = 18.27 & 15.00 µM | [20] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a colorimetric assay used to determine the MIC of compounds against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

96-well microtiter plates

-

Test compound

-

Alamar Blue reagent

-

Tween 80 (20%)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the 96-well plate.

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Alamar Blue Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubation: Incubate the plates for another 24 hours.

-

MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[19][20]

Signaling Pathway: CB2 Receptor Agonism for Anti-inflammatory Activity

Certain morpholine-containing indole derivatives act as agonists for the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells and is involved in modulating inflammatory responses.[14][15]

Caption: Simplified CB2 receptor signaling pathway for anti-inflammatory effects.

Conclusion

The versatility of the morpholine scaffold in medicinal chemistry is evident from the broad spectrum of biological activities exhibited by its derivatives. This guide has provided a comprehensive overview of the anticancer, antimicrobial, and other significant therapeutic potentials of morpholine-containing compounds. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to unlock the full potential of this remarkable heterocyclic motif.

References

- 1. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]

- 2. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reboxetine in the light of science and clinical practice - Psychiatria i Psychologia Kliniczna - Journal of Psychiatry and Clinical Psychology [psychiatria.com.pl]

- 17. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Biological Evaluation and Computational Study of New Quinoline Hybrids as Antitubercular Agent | Bentham Science [eurekaselect.com]

(3-Aminophenyl)(morpholino)methanone: A Technical Review of its Synthesis and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminophenyl)(morpholino)methanone is a chemical compound featuring a central phenyl ring substituted with an amino group and a morpholinomethanone moiety. Its structural components, particularly the morpholine ring, are prevalent in a variety of biologically active compounds and approved drugs, suggesting its potential as a scaffold in medicinal chemistry. The morpholine nucleus is often employed to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its synthesis, and explores its potential biological activities based on data from structurally related compounds.

Chemical Properties

| Property | Value | Source |

| CAS Number | 104775-65-7 | N/A |

| Molecular Formula | C₁₁H₁₄N₂O₂ | N/A |

| Molecular Weight | 206.24 g/mol | N/A |

| IUPAC Name | (3-aminophenyl)(morpholin-4-yl)methanone | N/A |

| Canonical SMILES | C1COCCN1C(=O)C2=CC(=CC=C2)N | N/A |

Synthesis

A documented four-step synthesis of this compound has been reported, starting from the readily available precursor, benzotrichloride.[1][2]

Experimental Protocol: Synthesis from Benzotrichloride[1]

Step 1: Nitration of Benzotrichloride to 3-Nitrobenzoic Acid

-

Reactants: Benzotrichloride, 90% Nitric Acid.

-

Procedure: Benzotrichloride is subjected to nitration using 90% nitric acid. This step selectively yields the meta-nitro isomer, 3-nitrobenzoic acid.

-

Yield: 90-95% selectivity for the meta-nitro isomer.

Step 2: Chlorination of 3-Nitrobenzoic Acid to 3-Nitrobenzoyl Chloride

-

Reactants: 3-Nitrobenzoic Acid, Thionyl Chloride.

-

Procedure: 3-Nitrobenzoic acid is treated with thionyl chloride to form the corresponding acid chloride, 3-nitrobenzoyl chloride.

-

Yield: Approximately 80%.

Step 3: Condensation with Morpholine to form (3-Nitrophenyl)(morpholino)methanone

-

Reactants: 3-Nitrobenzoyl Chloride, Morpholine.

-

Procedure: 3-Nitrobenzoyl chloride is condensed with morpholine to yield (3-nitrophenyl)(morpholino)methanone.

-

Yield: Approximately 80%.

Step 4: Reduction of the Nitro Group to form this compound

-

Reactants: (3-Nitrophenyl)(morpholino)methanone, Iron (Fe), Hydrochloric Acid (HCl).

-

Procedure: The nitro group of (3-nitrophenyl)(morpholino)methanone is reduced using iron powder in the presence of hydrochloric acid to afford the final product, this compound.

-

Yield: Approximately 80%.

Purification: The final product can be purified by column chromatography.

Potential Biological Activities

While there is a notable lack of direct biological data for this compound in the peer-reviewed literature, the activities of structurally similar compounds suggest several potential areas of interest for future research. The morpholine moiety is a common feature in compounds with a wide range of biological activities.

Potential Central Nervous System (CNS) Activity

A commercial supplier suggests that this compound is utilized in the research and development of drugs targeting central nervous system disorders such as depression and anxiety.[3] This is attributed to the presence of the morpholine and amino groups, which may interact with receptors in the brain.[3] However, no academic studies were found to substantiate this claim.

Potential Anticancer Activity

Derivatives of this compound have demonstrated anticancer properties. For instance, a 3-amino-4-morpholino-1H-indazol-1-yl derivative was synthesized and showed inhibitory activity against A549, BGC-823, and HepG-2 human cancer cell lines.[4] This suggests that the this compound scaffold could serve as a starting point for the development of novel anticancer agents.

Table 1: In Vitro Cytotoxicity of a Structurally Related Indazole Derivative [4]

| Compound | Cell Line | IC₅₀ (µM) |

| 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone | A549 (Lung carcinoma) | 5.2 |

| BGC-823 (Gastric carcinoma) | 11.3 | |

| HepG-2 (Hepatocellular carcinoma) | 15.8 | |

| Sorafenib (Control) | A549 | 4.7 |

| BGC-823 | 6.1 | |

| HepG-2 | 5.5 |

Potential Antimicrobial Activity

The morpholine ring is a key structural feature in some antimicrobial agents. While no specific antimicrobial data exists for this compound, a related compound, (3-fluorophenyl)(morpholino)methanone, has been reported to exhibit pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] This indicates that the core structure may possess inherent antimicrobial properties.

Experimental Protocols for Biological Evaluation

Given the potential for anticancer activity, a standard in vitro cytotoxicity assay, such as the MTT assay, would be a primary screening method.

General Protocol: MTT Assay for Cytotoxicity Screening[6][7][8][9]

This protocol provides a general framework for assessing the cytotoxic effects of a compound on cultured cell lines.

1. Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Putative Signaling Pathway Involvement

Based on the anticancer activity of related morpholine-containing compounds, a hypothetical signaling pathway that could be investigated for this compound is the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer and is a common target for anticancer drug development.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is of significant interest in medicinal chemistry. While direct evidence of its biological activity is currently limited, the known activities of structurally related compounds suggest that it may possess therapeutic potential, particularly in the areas of oncology and infectious diseases. Further investigation into the biological effects of this molecule is warranted to elucidate its mechanism of action and to determine its viability as a lead compound for drug discovery programs. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for such future research endeavors.

References

Spectroscopic Profile of (3-Aminophenyl)(morpholino)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound (3-Aminophenyl)(morpholino)methanone, a valuable intermediate in pharmaceutical synthesis. The information presented herein is intended to support research, development, and quality control activities.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3086 | Aromatic C-H Stretch |

| 1692 | C=O (Amide) Stretch |

| 1616 | Aromatic C=C Stretch |

| 1530 | Aromatic C=C Stretch |

| 1478 | CH₂ Scissoring |

Data sourced from the Asian Journal of Chemistry.[1]

Table 2: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 206 | [M]⁺ (Molecular Ion) |

| 120 | [M - C₄H₈NO]⁺ |

| 92 | [C₆H₆N]⁺ |

| 65 | [C₅H₅]⁺ |

| 42 | [C₂H₄N]⁺ |

| 28 | [CO]⁺ |

Data sourced from the Asian Journal of Chemistry.[1]

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H (H-5) |

| ~6.80 | d | 1H | Ar-H (H-6) |

| ~6.75 | s | 1H | Ar-H (H-2) |

| ~6.65 | d | 1H | Ar-H (H-4) |

| ~3.80 | br s | 2H | -NH₂ |

| ~3.69 | t | 4H | O-(CH₂)₂ |

| ~3.45 | t | 4H | N-(CH₂)₂ |

Note: This is a predicted spectrum based on analogous compounds, including 3-aminoacetophenone and N-acylmorpholines. Experimental verification is recommended.

Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O (Amide) |

| ~146 | Ar-C (C-3) |

| ~137 | Ar-C (C-1) |

| ~129 | Ar-C (C-5) |

| ~118 | Ar-C (C-6) |

| ~115 | Ar-C (C-2) |

| ~114 | Ar-C (C-4) |

| ~67 | O-(CH₂)₂ |

| ~43 | N-(CH₂)₂ |

Note: This is a predicted spectrum based on analogous compounds. Experimental verification is recommended.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically an average of 16 to 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Method: Electron Ionization (EI)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or following separation by gas chromatography.

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in Solution

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

References

Commercial Suppliers of (3-Aminophenyl)(morpholino)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (3-Aminophenyl)(morpholino)methanone, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] This document outlines key technical data, potential suppliers, and relevant experimental protocols to support researchers and professionals in drug discovery and development.

Quantitative Data Summary

This compound is a commercially available compound with the following key characteristics. The data presented below is a summary from various suppliers and literature sources.

| Property | Value | Source(s) |

| CAS Number | 104775-65-7 | [3][4][5] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [3][4][5] |

| Molecular Weight | 206.24 g/mol | [4] |

| Purity | ≥95% | [3] |

| Appearance | Solid | |

| Density | 1.228 g/cm³ | [4] |

| Storage Temperature | 2-8°C | [4][6] |

Commercial Suppliers

A number of chemical suppliers offer this compound. The following table summarizes a selection of these suppliers and their respective product information. Researchers are advised to visit the suppliers' websites for the most current information on availability, purity, and pricing.

| Supplier | Catalog Number | Purity | Additional Information |

| AChemBlock | P42843 | 95% | In stock for global delivery. |

| ChemicalBook | N/A | Not specified | Provides a list of various suppliers. |

| Appchem | AL47875 | Not specified | Provides basic chemical properties.[5] |

| Ambeed | AMBH95E080CE | 95% | Marketed as Bis(3-aminophenyl)methanone. |

| MOLBASE | 38520 | 96% | Listed as 3-(Morpholin-4-ylcarbonyl)aniline.[7] |

Experimental Protocols

The synthesis of this compound has been described in the scientific literature. The compound is noted as a key intermediate for active pharmaceutical ingredients.[1][2]

Synthesis of this compound[1]

This protocol outlines a four-step synthesis starting from benzotrichloride.

Step 1: Nitration of Benzotrichloride

-

Benzotrichloride is nitrated to yield meta-nitrobenzoic acid.

Step 2: Chlorination

-

The resulting meta-nitrobenzoic acid is chlorinated using thionyl chloride to produce meta-nitrobenzoyl chloride.

Step 3: Condensation with Morpholine

-

Meta-nitrobenzoyl chloride is condensed with morpholine.

Step 4: Reduction

-

The nitro group is reduced using iron and hydrochloric acid to form the final product, this compound.

Potential Applications and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the morpholine moiety is a common feature in inhibitors of key signaling pathways relevant to drug discovery. The presence of the morpholine ring suggests potential for this compound to be explored as a scaffold in the development of inhibitors for pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cell proliferation and survival.[8] Morpholino pyrimidine derivatives have been reported as small molecule inhibitors of PI3K/Akt/mTOR.[8] Furthermore, morpholine-containing compounds have been investigated as Bruton's tyrosine kinase (BTK) inhibitors for conditions like rheumatoid arthritis.[9]

Below is a simplified representation of a potential workflow for evaluating the activity of this compound in a kinase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound 95% | CAS: 104775-65-7 | AChemBlock [achemblock.com]

- 4. This compound CAS#: 104775-65-7 [m.chemicalbook.com]

- 5. appchemical.com [appchemical.com]

- 6. Page loading... [wap.guidechem.com]

- 7. molbase.com [molbase.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (3-Aminophenyl)(morpholino)methanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminophenyl)(morpholino)methanone is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its structure, featuring a reactive aminophenyl group and a morpholine moiety, makes it a valuable scaffold in medicinal chemistry. The morpholine ring is recognized as a "privileged structure" in drug discovery, often enhancing the physicochemical and pharmacokinetic properties of molecules, such as solubility and metabolic stability. This document provides an overview of the applications of this compound and its derivatives, with a focus on their synthesis, potential therapeutic uses, and relevant experimental protocols. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas, particularly in oncology and neuropharmacology.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors like benzotrichloride.[2][3] The general synthetic route involves nitration, chlorination, condensation with morpholine, and subsequent reduction of the nitro group to an amine.

Experimental Protocol: Synthesis from Benzotrichloride[2][3]

-

Nitration of Benzotrichloride: Benzotrichloride is nitrated to yield m-nitrobenzoic acid.

-

Chlorination: The resulting m-nitrobenzoic acid is treated with a chlorinating agent, such as thionyl chloride, to produce m-nitrobenzoyl chloride.

-

Condensation with Morpholine: m-Nitrobenzoyl chloride is then condensed with morpholine to form (3-nitrophenyl)(morpholino)methanone.

-

Reduction: The nitro group of (3-nitrophenyl)(morpholino)methanone is reduced using a reducing agent, such as iron powder in the presence of hydrochloric acid, to yield the final product, this compound.

Applications in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents. The morpholine moiety is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the kinase domain.

Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Several morpholino-containing compounds have been developed as inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors.[5][6] The morpholine oxygen can act as a key hydrogen bond acceptor, contributing to the binding affinity and selectivity of the inhibitor.[1]

Inhibition of EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Gefitinib, an EGFR tyrosine kinase inhibitor, contains a morpholine moiety.[7] By competing with ATP for the binding site on the EGFR tyrosine kinase domain, these inhibitors block the downstream signaling cascades that promote cell proliferation and survival.[8][9][10]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various morpholine-containing derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Morpholino-4-anilinoquinoline | HepG2 | 8.50 - 12.76 | [7][11] |

| Morpholino-s-triazine POCOP-Ni(II) complexes | K562 (Leukemia) | 0.55 - 0.59 | [9] |

| Morpholine substituted quinazoline (AK-3) | A549 (Lung) | 10.38 | [12][13] |

| MCF-7 (Breast) | 6.44 | [12][13] | |

| SHSY-5Y (Neuroblastoma) | 9.54 | [12][13] | |

| Morpholine substituted quinazoline (AK-10) | A549 (Lung) | 8.55 | [12][13] |

| MCF-7 (Breast) | 3.15 | [12][13] | |

| SHSY-5Y (Neuroblastoma) | 3.36 | [12][13] |

Experimental Protocols for Anticancer Activity Evaluation

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 11. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of (3-Aminophenyl)(morpholino)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological activities, and evaluation protocols for (3-Aminophenyl)(morpholino)methanone and its derivatives. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antidepressant properties. This document outlines a synthetic route to the core structure, presents biological data from closely related analogs to guide research, and provides detailed protocols for key biological assays.

Synthesis of this compound

A reliable four-step synthesis for this compound has been established, starting from the readily available precursor, benzotrichloride.[1] The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Nitration of Benzotrichloride to 3-Nitrobenzoic acid

-

To a stirred solution of benzotrichloride, slowly add 90% nitric acid at a controlled temperature.

-

The reaction mixture is stirred until the reaction is complete (monitored by TLC).

-

The resulting mixture is then worked up to isolate 3-nitrobenzoic acid. A selectivity of 90-95% for the meta-nitro isomer is achieved.

Step 2: Chlorination of 3-Nitrobenzoic acid to 3-Nitrobenzoyl chloride

-

3-Nitrobenzoic acid is refluxed with thionyl chloride until the solid dissolves completely.

-

Excess thionyl chloride is removed by distillation.

-

The crude 3-nitrobenzoyl chloride is purified by distillation under reduced pressure, affording the product with a yield of approximately 80%.

Step 3: Condensation with Morpholine

-

To a solution of morpholine in a suitable solvent (e.g., dichloromethane), 3-nitrobenzoyl chloride is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature until completion.

-

The product, (3-Nitrophenyl)(morpholino)methanone, is isolated and purified, with a reported yield of around 80%.

Step 4: Reduction to this compound

-

(3-Nitrophenyl)(morpholino)methanone is dissolved in a mixture of ethanol and water.

-

Iron powder and concentrated hydrochloric acid are added, and the mixture is heated to reflux.

-

After completion of the reaction, the mixture is filtered, and the filtrate is concentrated.

-

The crude product is purified by column chromatography to yield this compound with a yield of approximately 80%.

Potential Biological Applications and Signaling Pathways